molecular formula C25H24O12 B3417231 Isochlorogenic acid b CAS No. 102851-07-0

Isochlorogenic acid b

Cat. No.: B3417231
CAS No.: 102851-07-0
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-BBLPPJRLSA-N
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Chemical Reactions Analysis

Types of Reactions

Isochlorogenic acid b undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Esterification: Catalysts such as sulfuric acid or hydrochloric acid are employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Oxidation: Quinones and other oxidation products.

    Reduction: Simpler phenolic compounds.

    Esterification: Various esters.

    Hydrolysis: Quinic acid and caffeic acid.

Comparison with Similar Compounds

Isochlorogenic acid b is compared with other similar compounds, such as:

List of Similar Compounds

Properties

CAS No.

102851-07-0

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1

InChI Key

UFCLZKMFXSILNL-BBLPPJRLSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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